Enantiomeric Purity and Configurational Assignment: (S)-Enantiomer vs. Racemate
The (1S)-configured compound is supplied with confirmed stereochemistry, as verified by the InChI Key stereochemical layer (/t5-/m0/s1), distinguishing it from the racemate (CAS 2092763-63-6) which lacks a defined stereocenter. The racemate is marketed at 95% purity , whereas the (S)-enantiomer is available at a validated 98% purity . The (R)-enantiomer (CAS 2227751-02-0) constitutes a distinct chemical entity with a separate CAS registration, confirming that the two enantiomers are not interchangeable for regulatory or pharmacological purposes [1]. In drug discovery campaigns, the stereochemistry α to the oxetane ring has been documented to produce up to a 16-fold difference in potency between enantiomers [2], underscoring the procurement necessity of a single, defined enantiomer.
| Evidence Dimension | Enantiomeric purity and configurational identity |
|---|---|
| Target Compound Data | (S)-enantiomer, InChI Key KNDIWOLRRBGYHQ-YFKPBYRVSA-N, Purity 98% |
| Comparator Or Baseline | Racemate (CAS 2092763-63-6), InChI Key KNDIWOLRRBGYHQ-UHFFFAOYSA-N, Purity 95%; (R)-enantiomer (CAS 2227751-02-0) |
| Quantified Difference | 98% vs. 95% purity (target vs. racemate); distinct CAS number and InChI Key stereochemical layer vs. racemate and opposite enantiomer |
| Conditions | Vendor Certificate of Analysis; InChI stereochemical descriptor verification |
Why This Matters
Procuring the (S)-enantiomer rather than the racemate eliminates the risk of introducing an undefined mixture that can confound SAR, chiral HPLC analysis, and biological assay interpretation.
- [1] Kuujia. (1R)-1-(3-Methyloxetan-3-yl)ethan-1-ol, CAS 2227751-02-0. https://www.kuujia.com View Source
- [2] Rojas, J. J.; Bull, J. A. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66 (19), 13171–13194. View Source
